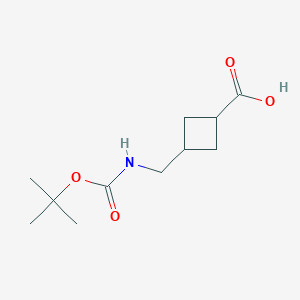

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Description

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a cyclobutane-derived compound featuring a Boc-protected amino group on a methyl substituent at the 3-position of the cyclobutane ring. This structure confers stability to the amino group under acidic conditions, making it valuable in peptide synthesis and medicinal chemistry as a building block. These analogs serve as critical intermediates in drug discovery and material science due to their conformational rigidity and reactivity .

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZXLLZSQJEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139476 | |

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427319-48-9 | |

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

This compound is widely used in scientific research due to its versatile functional groups. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The Boc-protected amine group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Boc group is removed under acidic conditions, allowing for the formation of peptide bonds. The cyclobutane ring and carboxylic acid group can participate in various chemical reactions, contributing to the synthesis of complex molecules.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds are compared based on their cyclobutane core, Boc-protected amino groups, and substituent variations:

3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS 946152-72-3): Boc-amino group directly attached to the cyclobutane ring at the 3-position .

trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS 939400-34-7): Trans configuration of the Boc-amino group relative to the carboxylic acid .

cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (CAS 1008773-79-2): Cis configuration of the Boc-amino group .

3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS 1067239-17-1): Additional hydroxyl group at the 1-position .

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid: Spirocyclic structure with a Boc-amino group .

Key Differences :

Physical and Chemical Properties

Key Observations :

- Acidity : The cis isomer (CAS 1008773-79-2) has a predicted pKa of 4.58, indicating moderate acidity suitable for deprotection under mild conditions .

- Stability : Compounds without hydroxyl groups (e.g., CAS 946152-72-3) are stored at room temperature, while hydroxylated analogs may require refrigeration .

- Boiling Points: Limited data suggests high thermal stability for cyclobutane derivatives, with predicted boiling points exceeding 300°C .

Biological Activity

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, commonly referred to as Boc-amino-methyl-cyclobutanecarboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and case studies demonstrating its efficacy in various applications.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1630907-04-8

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its role in inhibiting specific biological pathways. The compound has been shown to exhibit activity in the following areas:

-

Inhibition of Protein Interactions :

- Research indicates that this compound can inhibit the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway, which is crucial for regulating hypoxia-inducible factors (HIFs). This inhibition can lead to increased HIF-1α stabilization, promoting angiogenesis and cell survival under hypoxic conditions .

- Antitumor Activity :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially aiding in cellular uptake and interaction with target proteins.

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butoxycarbonyl group | Increases lipophilicity and stability |

| Cyclobutane ring | Provides rigidity and conformational constraints |

| Amino group | Facilitates interaction with biological targets |

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.

- Amidation Reaction : Introducing the Boc-protected amino group through acylation methods.

- Carboxylation : Adding the carboxylic acid functionality to complete the structure.

Case Studies

- Inhibition Studies :

- Antitumor Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.